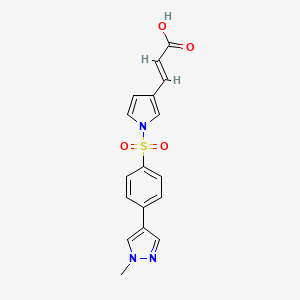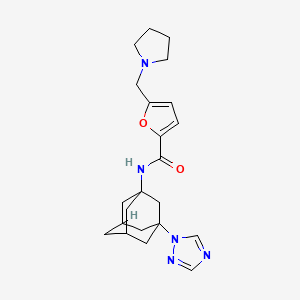
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Adamantane Derivative Synthesis: Adamantane derivatives can be synthesized through Friedel-Crafts alkylation or other suitable methods.
Coupling Reactions: The triazole and adamantane derivatives are coupled using reagents like EDCI or DCC in the presence of a base.
Furan-2-Carboxamide Formation: The final step involves the formation of the furan-2-carboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole and furan rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)acetamide
- N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)benzamide
- N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)thiophene-2-carboxamide
Uniqueness
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H29N5O2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
5-(pyrrolidin-1-ylmethyl)-N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H29N5O2/c28-20(19-4-3-18(29-19)12-26-5-1-2-6-26)25-21-8-16-7-17(9-21)11-22(10-16,13-21)27-15-23-14-24-27/h3-4,14-17H,1-2,5-13H2,(H,25,28) |
Clé InChI |
XHEBMMXCIXAALB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC=C(O2)C(=O)NC34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


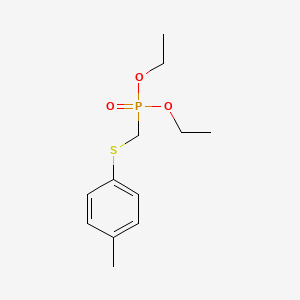

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
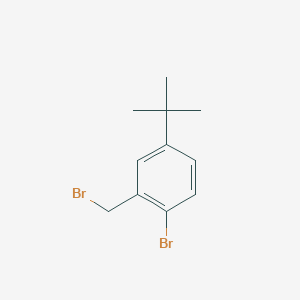
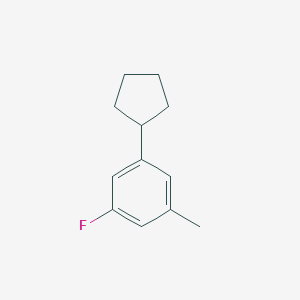
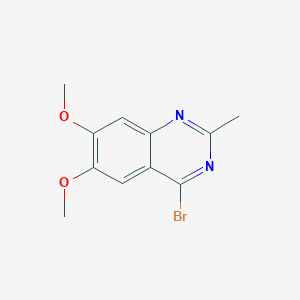
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
